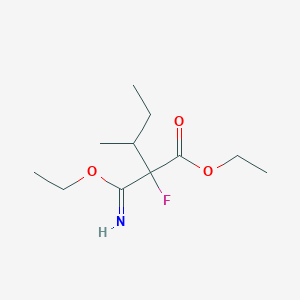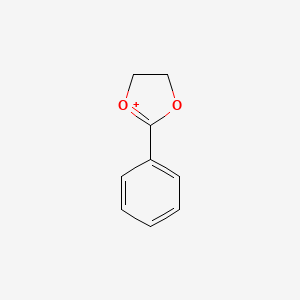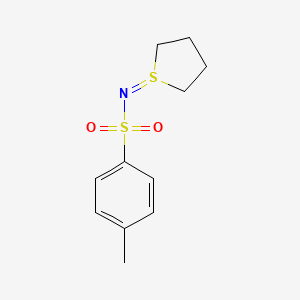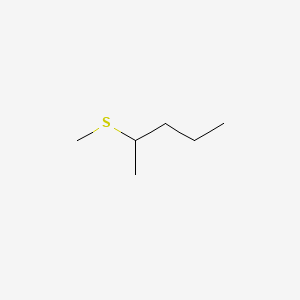
Methyl (1-methylbutyl) sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1-methylbutyl) sulfide, also known as (1-methylbutyl) methyl sulfide, is an organic compound with the molecular formula C₆H₁₄S. It is a sulfide where a sulfur atom is bonded to a methyl group and a 1-methylbutyl group. This compound is known for its distinctive odor and is used in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl (1-methylbutyl) sulfide can be synthesized through several methods. One common approach involves the reaction of 1-methylbutyl chloride with sodium methyl sulfide in an organic solvent under reflux conditions. The reaction proceeds as follows:
1-methylbutyl chloride+sodium methyl sulfide→methyl (1-methylbutyl) sulfide+sodium chloride
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (1-methylbutyl) sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as halides, cyanides, and thiolates.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols or hydrocarbons.
Substitution: Various substituted sulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (1-methylbutyl) sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of methyl (1-methylbutyl) sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, leading to the formation of complexes. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl methyl sulfide: Similar structure but with an ethyl group instead of a 1-methylbutyl group.
Propyl methyl sulfide: Contains a propyl group instead of a 1-methylbutyl group.
Butyl methyl sulfide: Contains a butyl group instead of a 1-methylbutyl group.
Uniqueness: Methyl (1-methylbutyl) sulfide is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 1-methylbutyl group influences its reactivity and interactions with other molecules, making it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
13286-91-4 |
|---|---|
Molekularformel |
C6H14S |
Molekulargewicht |
118.24 g/mol |
IUPAC-Name |
2-methylsulfanylpentane |
InChI |
InChI=1S/C6H14S/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
WGBHWWSSUGCSCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


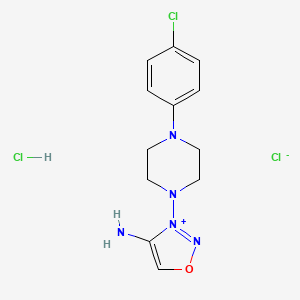

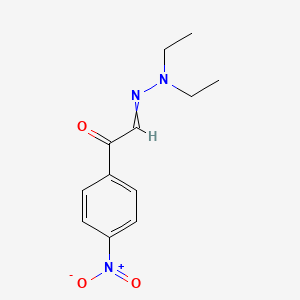
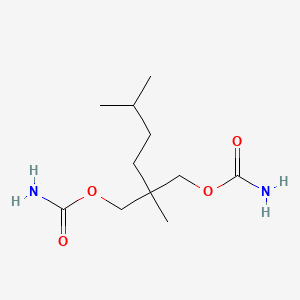
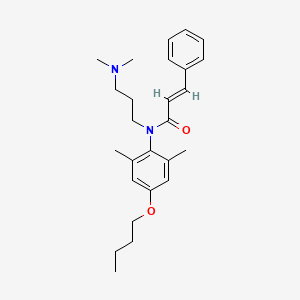
phosphanium](/img/structure/B14706069.png)
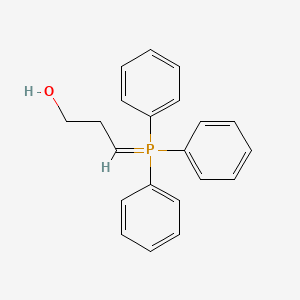
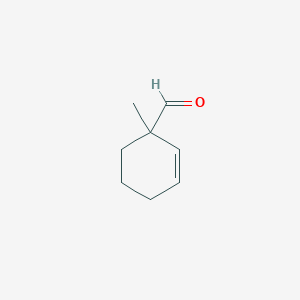
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)
![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
